4-Fluoroindolin-6-amine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Fluoroindolin-6-amine dihydrochloride typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation . This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the product in good to excellent yields (64-92%) within a short period (9-15 minutes) . This approach offers advantages such as full reaction control, shorter reaction time, and eco-friendly procedures .
Chemical Reactions Analysis
4-Fluoroindolin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoroindolin-6-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated indole derivatives.
Biology: Its fluorinated structure makes it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-Fluoroindolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in its structure enhances its reactivity and selectivity, allowing it to interact with various biological targets. This interaction can modulate different biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-Fluoroindolin-6-amine dihydrochloride can be compared with other similar compounds, such as:
4-Fluoroindolin-6-amine: This compound lacks the dihydrochloride component but shares a similar core structure.
5-Fluoroindoline-2,3-dione: This precursor compound is used in the synthesis of this compound.
The uniqueness of this compound lies in its specific fluorinated structure and the presence of the dihydrochloride component, which enhances its solubility and reactivity .
Properties
Molecular Formula |
C8H11Cl2FN2 |
---|---|
Molecular Weight |
225.09 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indol-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;;/h3-4,11H,1-2,10H2;2*1H |
InChI Key |
MDBQKEKXBKGZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)N)F.Cl.Cl |
Origin of Product |
United States |
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